molecular formula C14H25NO2 B1624483 (2S)-3-exo-(Morpholino)isoborneol CAS No. 287105-48-0

(2S)-3-exo-(Morpholino)isoborneol

Cat. No. B1624483
M. Wt: 239.35 g/mol
InChI Key: ZUCSYVYDPCTIJI-BYNQJWBRSA-N
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Description

“(2S)-3-exo-(Morpholino)isoborneol” is a complex organic compound. The morpholino part of the molecule is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Synthesis Analysis

The synthesis of morpholino monomers has been reported by the Summerton research group . The process involves the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesised via oxirane ring opening of optically pure glycidol .


Molecular Structure Analysis

The molecular structure of morpholino contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . A detailed procedure is described to extend the Ducque library with new user-defined XNA fragments using quantum mechanics (QM) and to generate QM-based force field parameters for molecular dynamics simulations within standard packages such as AMBER .

Future Directions

Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . They have been used in a range of models including Xenopus, zebrafish, sea urchin, and chick . With the advent of zinc finger nucleases, TALENs, and CRISPRs, the number of lines carrying mutations in genes of interest has grown .

properties

IUPAC Name

(1R,2S,3R,4S)-1,7,7-trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-13(2)10-4-5-14(13,3)12(16)11(10)15-6-8-17-9-7-15/h10-12,16H,4-9H2,1-3H3/t10-,11-,12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCSYVYDPCTIJI-BYNQJWBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2N3CCOCC3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467297
Record name (2S)-3-exo-(Morpholino)isoborneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-exo-(Morpholino)isoborneol

CAS RN

287105-48-0
Record name (2S)-3-exo-(Morpholino)isoborneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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